Isorhapontigenin

Vue d'ensemble

Description

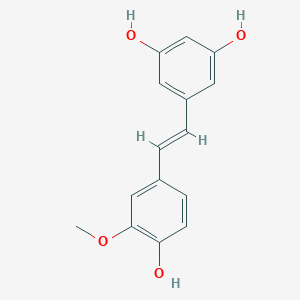

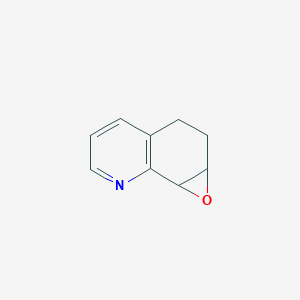

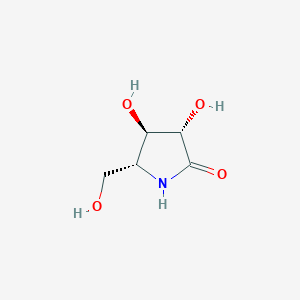

L’isorhapontigenin est un stilbénoïde tétrahydroxylé avec un groupe méthoxy. Il s’agit d’un isomère de la rhapontigenine et d’un analogue du resvératrol. Ce composé se retrouve dans diverses plantes, y compris l’herbe chinoise Gnetum cleistostachyum, Gnetum parvifolium et les graines du palmier Aiphanes aculeata . L’this compound a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, en particulier dans les domaines de l’oncologie et de la santé cardiovasculaire.

Applications De Recherche Scientifique

Isorhapontigenin has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other bioactive stilbenoids.

Biology: Studies have shown its potential in modulating gene expression and cellular pathways.

Medicine: this compound exhibits strong anti-cancer properties, particularly against bladder cancer and breast cancer It also has cardiovascular benefits, such as attenuating cardiac hypertrophy.

Industry: It is explored for its antifungal properties and potential use as a natural fungicide.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’isorhapontigenin peut être synthétisé par des réactions de couplage oxydant. Par exemple, le stilbène naturel (E)-isorhapontigenin du Gnetum montanum peut être traité avec du chlorure ferrique dans l’acétone à température ambiante pendant 36 heures pour produire divers produits .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de l’this compound ne soient pas largement documentées, l’extraction de sources naturelles telles que Gnetum cleistostachyum et Gnetum parvifolium reste une approche viable. Le composé peut être isolé à l’aide de techniques d’extraction par solvant suivies de processus de purification.

Analyse Des Réactions Chimiques

Types de Réactions : L’isorhapontigenin subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule.

Réactifs et Conditions Courants :

Oxydation : Le chlorure ferrique dans l’acétone est couramment utilisé pour le couplage oxydant.

Réduction : Des agents réducteurs standards comme le borohydrure de sodium peuvent être utilisés.

Substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydatifs et réducteurs de l’this compound, qui peuvent avoir des activités biologiques différentes.

4. Applications de la Recherche Scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d’autres stilbénoïdes bioactifs.

Biologie : Des études ont montré son potentiel à moduler l’expression des gènes et les voies cellulaires.

Médecine : L’this compound présente de fortes propriétés anticancéreuses, en particulier contre le cancer de la vessie et le cancer du sein Il a également des avantages cardiovasculaires, tels que l’atténuation de l’hypertrophie cardiaque.

Industrie : Il est étudié pour ses propriétés antifongiques et son utilisation potentielle comme fongicide naturel.

Mécanisme D'action

L’isorhapontigenin exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité Anticancéreuse : Il diminue l’expression de SNHG1 et DNMT3b, ce qui conduit à l’inhibition de la croissance indépendante de l’ancrage et de l’invasion dans les cellules de cancer de la vessie.

Santé Cardiovasculaire : Il bloque les voies de transduction du signal pour atténuer l’hypertrophie cardiaque.

Comparaison Avec Des Composés Similaires

L’isorhapontigenin est comparé à d’autres composés similaires, tels que :

Piceatannol : Un autre hydroxystilbène, le piceatannol partage des propriétés antifongiques similaires avec l’this compound.

Les caractéristiques structurelles uniques de l’this compound et ses diverses activités biologiques en font un composé d’un intérêt considérable dans divers domaines scientifiques.

Propriétés

IUPAC Name |

5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNBEZJTNCXHY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045304 | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32507-66-7 | |

| Record name | Isorhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32507-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032507667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isorhapontigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ49V3K5HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isorhapontigenin (ISO) exhibits its effects through interactions with various molecular targets, leading to a cascade of downstream effects. Some key examples include:

- PPARγ: ISO promotes preadipocyte differentiation by enhancing the activity and stability of PPARγ, a master regulator of adipogenesis. This leads to improved insulin sensitivity in adipocytes. []

- NF-κB and MAPK: ISO suppresses the activation of NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This results in decreased production of pro-inflammatory cytokines like IL-6, TNF-α, and COX-2. [, ]

- SP1: ISO inhibits the transcriptional activity of SP1, leading to the downregulation of several target genes involved in cell cycle progression and apoptosis, such as cyclin D1 and XIAP. This contributes to cell cycle arrest and induction of apoptosis in cancer cells. [, , , ]

- AHR: ISO binds to and activates the aryl hydrocarbon receptor (AHR), leading to the inhibition of TLR4 signaling. This, in turn, reduces inflammation and protects neurons from cerebral ischemia/reperfusion injury. []

A:

- Spectroscopic data: Structural elucidation of ISO relies heavily on spectroscopic techniques like UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR. These techniques provide information about the functional groups, connectivity, and stereochemistry of the molecule. [, , , ]

- Cyclodextrin encapsulation: Encapsulating ISO in cyclodextrins significantly improves its stability in aqueous solutions, particularly at pH values below 9 and under refrigeration. This strategy also enhances its water solubility, addressing a key limitation for oral delivery. []

ANone: ISO, like many polyphenols, presents stability challenges:

- Degradation: ISO can degrade over time, especially in free form. Studies show that after 12 weeks of storage, only 15% of free ISO remained, highlighting the need for stabilization strategies. []

- Cyclodextrins: Encapsulation in cyclodextrins, particularly HP-β-CD, significantly improves ISO's stability, retaining over 78% of the compound after 12 weeks. This approach also enhances solubility, a crucial factor for oral bioavailability. []

A:

- Absorption: ISO exhibits rapid absorption after oral administration in rats. Notably, its oral bioavailability is superior to resveratrol, likely due to its methoxy group. [, ]

- Metabolism: ISO undergoes extensive phase II metabolism, including glucuronidation, sulfation, and O-methylation. Rhapontigenin and this compound are identified as major metabolites in rats. [, ]

- Clearance: ISO demonstrates rapid clearance following intravenous administration, suggesting a potential for multiple daily dosing if required. []

- Repeated Dosing: No significant alterations in key pharmacokinetic parameters were observed after one-week of repeated oral administration of ISO, indicating no significant accumulation or auto-induction of metabolic enzymes. []

- Metabolomic Impact: One-week of ISO administration in rats led to alterations in plasma levels of several metabolites, including a reduction in arachidonic acid, cholesterol, and fructose, and an increase in tryptamine. This suggests its potential to influence metabolic pathways associated with health benefits. []

A:

- In vitro: ISO has demonstrated efficacy in various cell-based assays:

- Anti-cancer activity: It inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder, breast, and melanoma. [, , , , , , , ]

- Anti-inflammatory effects: It suppresses the production of pro-inflammatory cytokines and mediators in LPS-stimulated macrophages and airway epithelial cells. [, , ]

- Antioxidant activity: It protects against oxidative stress in various cell models, including liver microsomes, brain mitochondria, and synaptosomes. [, ]

- In vivo: ISO has shown promising results in several animal models:

- Diabetes: ISO treatment improved glucose tolerance, insulin sensitivity, and reduced adipocyte size in diabetic db/db mice. []

- Acute lung injury: It mitigated lung injury induced by lipopolysaccharide in mice by inducing autophagy and suppressing inflammation. []

- Cerebral ischemia/reperfusion injury: ISO reduced neurological deficits, infarct size, and neuronal death in a mouse model of stroke. [, ]

- Bladder cancer: It inhibited the development of invasive bladder cancer in mice exposed to the carcinogen BBN. []

ANone: Currently, there is limited information available regarding specific resistance mechanisms to ISO or its cross-resistance with other compounds.

ANone: Various analytical techniques are employed for the characterization and quantification of ISO:

- Chromatography: Liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is commonly used for separation, identification, and quantification of ISO and its metabolites in biological samples. [, , ]

- Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are utilized for structural elucidation and identification of ISO. [, , , , ]

ANone: Research on ISO spans multiple disciplines, fostering collaboration and synergistic advancements:

- Chemistry & Pharmacology: Chemical synthesis and modification of ISO are crucial for exploring structure-activity relationships, optimizing its pharmacological properties, and developing novel derivatives with enhanced activity or bioavailability. [, , , , ]

- Biology & Medicine: Understanding the molecular mechanisms of ISO's action, its effects on various cell types and tissues, and its therapeutic potential in different disease models require expertise from biologists, pharmacologists, and clinicians. [, , , , , , , , , , , , , , , , , , ]

- Nutrition & Food Science: Identifying dietary sources rich in ISO, understanding its bioavailability and metabolism in humans, and developing functional foods or supplements enriched with ISO require collaboration between nutritionists, food scientists, and chemists. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)